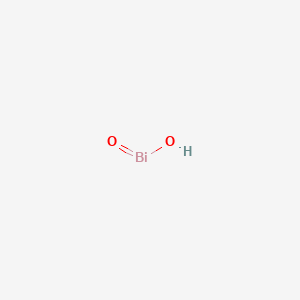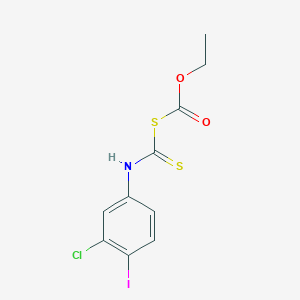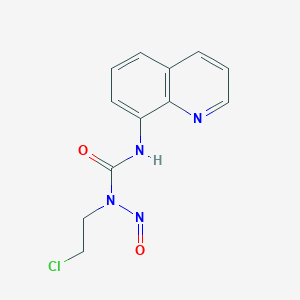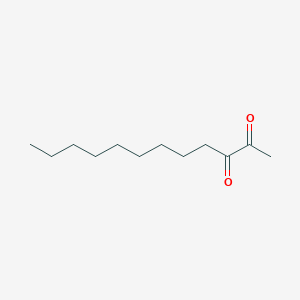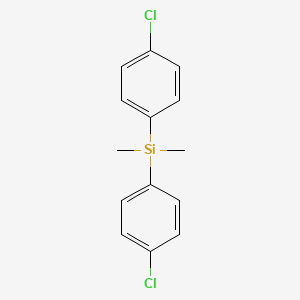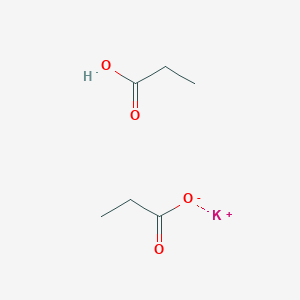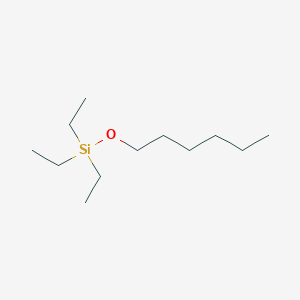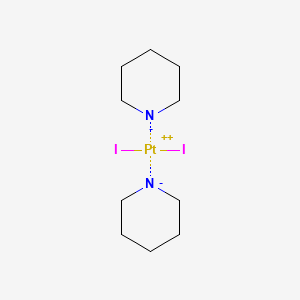![molecular formula C11H20O4 B14717071 {[(Tert-butylperoxy)carbonyl]oxy}cyclohexane CAS No. 21690-93-7](/img/structure/B14717071.png)
{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane is an organic peroxide compound known for its applications in polymerization processes and as an initiator in various chemical reactions. This compound is characterized by its ability to decompose and generate free radicals, which are essential in initiating polymerization reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(Tert-butylperoxy)carbonyl]oxy}cyclohexane typically involves the reaction of tert-butyl hydroperoxide with cyclohexyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
Reactants: Tert-butyl hydroperoxide and cyclohexyl chloroformate.
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level to control the reaction rate.
Catalysts: A base, such as pyridine, is often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity of the product. The use of advanced reactors and purification techniques, such as distillation and crystallization, is common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane undergoes various chemical reactions, primarily involving the decomposition of the peroxide bond to generate free radicals. The main types of reactions include:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other substrates.
Reduction: In the presence of reducing agents, the peroxide bond can be cleaved, leading to the formation of alcohols and other reduced products.
Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include alcohols, ketones, and substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used as an initiator in the polymerization of various monomers to produce polymers with specific properties.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, serving as an oxidizing agent or a source of free radicals.
Material Science: It is used in the preparation of advanced materials, such as composites and nanomaterials, where controlled polymerization is crucial.
Biomedical Research: The compound is investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.
Wirkmechanismus
The mechanism of action of {[(Tert-butylperoxy)carbonyl]oxy}cyclohexane involves the decomposition of the peroxide bond to generate free radicals. These free radicals initiate various chemical reactions, such as polymerization and oxidation. The molecular targets and pathways involved include:
Free Radical Generation: The decomposition of the peroxide bond generates tert-butoxy and cyclohexyl radicals.
Radical Initiation: These radicals initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains.
Oxidation Pathways: The generated radicals can also oxidize other substrates, leading to the formation of oxidized products.
Vergleich Mit ähnlichen Verbindungen
{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane can be compared with other similar organic peroxide compounds, such as:
Di-tert-butyl peroxide: Similar in its ability to generate free radicals but differs in its structure and specific applications.
Benzoyl peroxide: Commonly used in polymerization and as an acne treatment, it has different reactivity and applications compared to this compound.
Cumene hydroperoxide: Used in the production of phenol and acetone, it has distinct industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and stability, making it suitable for specialized applications in polymer chemistry and organic synthesis.
Eigenschaften
CAS-Nummer |
21690-93-7 |
|---|---|
Molekularformel |
C11H20O4 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
cyclohexyl (2-methylpropan-2-yl)oxy carbonate |
InChI |
InChI=1S/C11H20O4/c1-11(2,3)15-14-10(12)13-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
BBVLYGIYPWGECH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC(=O)OC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


